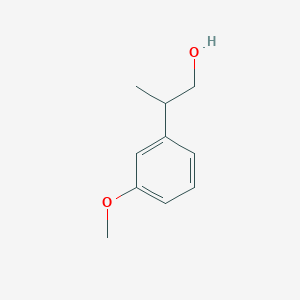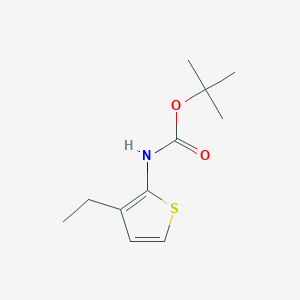
tert-butylN-(3-ethylthiophen-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-(3-ethylthiophen-2-yl)carbamate: is an organic compound with the molecular formula C11H17NO2S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-ethylthiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethylthiophene-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using standard techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-ButylN-(3-ethylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butylN-(3-ethylthiophen-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butylN-(3-ethylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the application and the biological system being studied .
Comparación Con Compuestos Similares
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate
Uniqueness: tert-ButylN-(3-ethylthiophen-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethylthiophene moiety differentiates it from other carbamate derivatives, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H17NO2S |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
tert-butyl N-(3-ethylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C11H17NO2S/c1-5-8-6-7-15-9(8)12-10(13)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
Clave InChI |
ADQKWHUATAGXER-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC=C1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


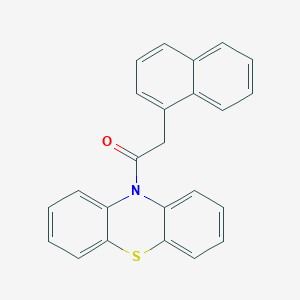
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
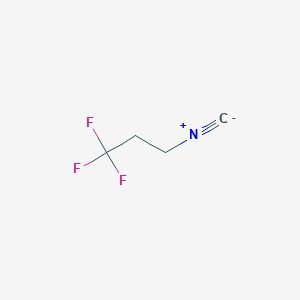
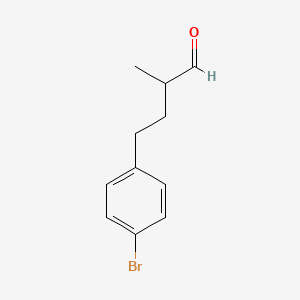
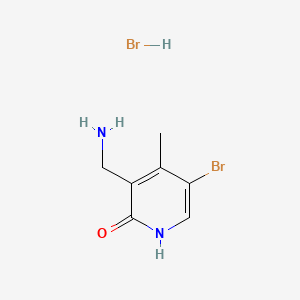
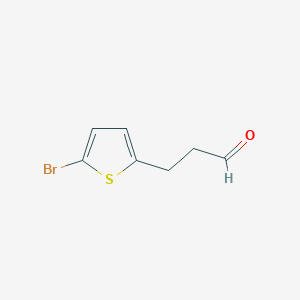
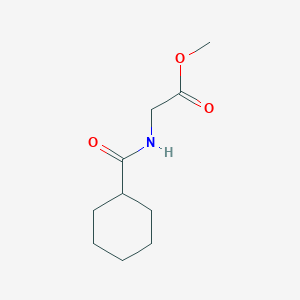
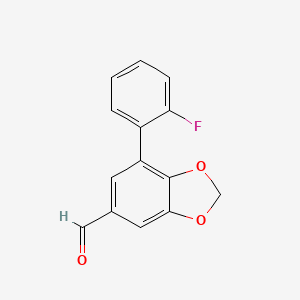
![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
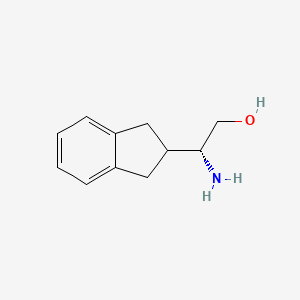
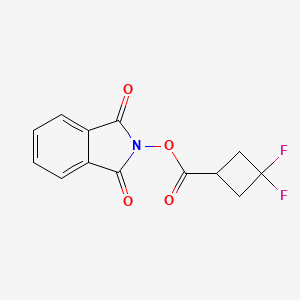
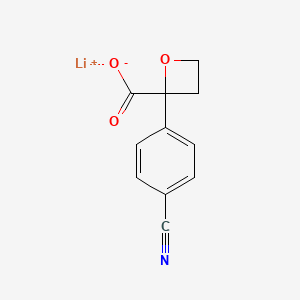
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)
